3-(4-Aminobenzo[d]oxazol-2-yl)acrylic acid
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Overview
Description
3-(4-Aminobenzo[d]oxazol-2-yl)acrylic acid is a heterocyclic compound that features both an oxazole ring and an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Aminobenzo[d]oxazol-2-yl)acrylic acid typically involves the formation of the oxazole ring followed by the introduction of the acrylic acid group. One common method involves the cyclization of 2-aminophenol with a suitable carboxylic acid derivative to form the oxazole ring. This is followed by a reaction with an appropriate acrylate to introduce the acrylic acid moiety .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(4-Aminobenzo[d]oxazol-2-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amines .
Scientific Research Applications
3-(4-Aminobenzo[d]oxazol-2-yl)acrylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-(4-Aminobenzo[d]oxazol-2-yl)acrylic acid involves its interaction with specific molecular targets. The oxazole ring can interact with biological receptors, while the acrylic acid moiety can participate in various biochemical pathways. These interactions can lead to the modulation of enzyme activity, inhibition of microbial growth, or anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzoxazole: Shares the oxazole ring but lacks the acrylic acid moiety.
4-Aminobenzoic acid: Contains the amino and carboxylic acid groups but lacks the oxazole ring.
Benzoxazole derivatives: Various derivatives with different substituents on the oxazole ring.
Uniqueness
3-(4-Aminobenzo[d]oxazol-2-yl)acrylic acid is unique due to the combination of the oxazole ring and the acrylic acid moiety. This combination imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C10H8N2O3 |
---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
(E)-3-(4-amino-1,3-benzoxazol-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C10H8N2O3/c11-6-2-1-3-7-10(6)12-8(15-7)4-5-9(13)14/h1-5H,11H2,(H,13,14)/b5-4+ |
InChI Key |
DOBSOKCHZQUVDH-SNAWJCMRSA-N |
Isomeric SMILES |
C1=CC(=C2C(=C1)OC(=N2)/C=C/C(=O)O)N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)C=CC(=O)O)N |
Origin of Product |
United States |
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